molecular formula C21H22FN3O B2887901 4-(1-Butylbenzimidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 847395-93-1

4-(1-Butylbenzimidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No. B2887901
CAS RN: 847395-93-1
M. Wt: 351.425
InChI Key: GXOJSHMARNXPTO-UHFFFAOYSA-N
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Description

4-(1-Butylbenzimidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one, also known as BBP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BBP is a pyrrolidinone derivative that is structurally related to other compounds that have been used as drugs, such as methamphetamine and phencyclidine. However, BBP has not been approved for human use and is primarily used in laboratory experiments.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research by Bayrak et al. (2009) on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide showed antimicrobial activities, suggesting that compounds with complex heterocyclic structures, like benzimidazole derivatives, could be explored for antimicrobial applications (Bayrak et al., 2009).

Catalytic Activities in Carbon–Carbon Bond Forming

Akkoç et al. (2016) synthesized benzimidazolium salts and their palladium complexes, demonstrating catalytic activity in carbon–carbon bond-forming reactions. This indicates the potential use of benzimidazole derivatives in catalysis and organic synthesis (Akkoç et al., 2016).

Synthesis of Polybenzimidazole and Its Applications

Ma et al. (2010) reported the synthesis of a new aromatic diacid containing a pyridine ring and related polybenzimidazole, highlighting applications in materials science, particularly for high thermal resistance and excellent solubility (Ma et al., 2010).

Anticancer Activity

Hammam et al. (2005) explored novel fluoro-substituted benzo[b]pyran compounds for anti-lung cancer activity, demonstrating the potential of fluorinated compounds in medicinal chemistry and oncology research (Hammam et al., 2005).

High-Temperature Membrane Materials

Kumbharkar et al. (2009) investigated polybenzimidazoles for their applicability as proton exchange and gas separation membrane materials, showing the utility of benzimidazole derivatives in high-performance materials for energy applications (Kumbharkar et al., 2009).

properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O/c1-2-3-12-24-19-11-7-5-9-17(19)23-21(24)15-13-20(26)25(14-15)18-10-6-4-8-16(18)22/h4-11,15H,2-3,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOJSHMARNXPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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